4-Brombenzolsulfonamid

Übersicht

Beschreibung

4-Bromobenzenesulfonamide (4-BBS) is a chemical compound that is commonly used in laboratory experiments and scientific research. It is an organic compound with a molecular formula of C6H5BrNO2S. 4-BBS is an important reagent in organic synthesis, and it has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. 4-BBS is a powerful nucleophile, and its reactivity makes it a useful tool for organic synthesis. In

Wissenschaftliche Forschungsanwendungen

Metabolit von Ebrotidin

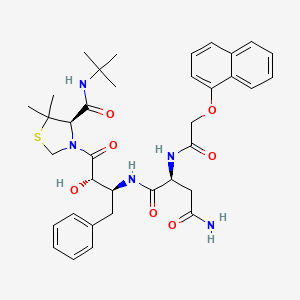

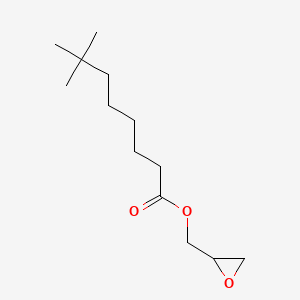

4-Brombenzolsulfonamid ist ein Metabolit von Ebrotidin, einem neuen H2-Rezeptor-Antagonisten {svg_1}. Das bedeutet, dass es während des metabolischen Abbaus von Ebrotidin gebildet wird, das zur Behandlung von Krankheiten wie Geschwüren und gastroösophagealer Refluxkrankheit (GERD) eingesetzt wird.

Herstellung von Cobalt(III)-Komplexen

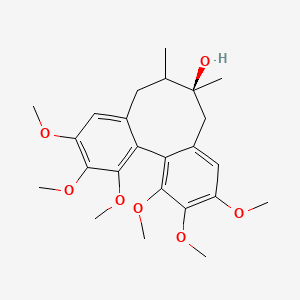

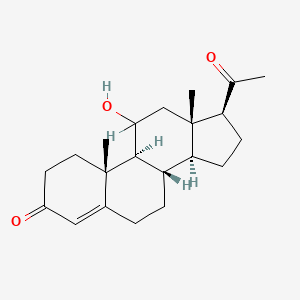

Diese Verbindung wurde als Reagenz bei der Herstellung von Cobalt(III)-Komplexen des N,R-Sulfonyldithiocarbimatanions verwendet {svg_2}. Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Katalyse, Magnetismus und Medizin.

Synthese von substituierten Phenylethynylbenzolsulfonamiden

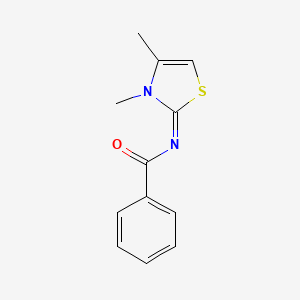

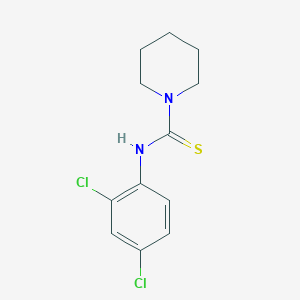

This compound wird auch bei der Synthese von 2-, 3- und 4-(substituierten Phenylethynyl)benzolsulfonamiden eingesetzt {svg_3}. Diese Verbindungen sind im Bereich der organischen Chemie von Interesse, da sie potenzielle Anwendungen in der Wirkstoffforschung und -entwicklung haben.

Studien zur organischen Synthese

N-Isopropyl-4-brombenzolsulfonamid, ein Derivat von this compound, wird in der wissenschaftlichen Forschung zur Untersuchung der organischen Synthese verwendet. Organische Synthese ist eine Methode zur Herstellung organischer Verbindungen und ein wichtiger Bestandteil der organischen Chemie.

Untersuchung von biologischen Aktivitäten

N-Isopropyl-4-brombenzolsulfonamid wird auch zur Untersuchung von biologischen Aktivitäten eingesetzt. Dies könnte die Untersuchung der Wechselwirkungen der Verbindung mit biologischen Systemen beinhalten, was wertvolle Erkenntnisse für die Entwicklung neuer Medikamente und Therapien liefern kann.

Safety and Hazards

4-Bromobenzenesulfonamide is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe dust . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Bromobenzenesulfonamide is a metabolite of ebrotidine , a new H2-receptor antagonist . The primary target of this compound is the H2 receptor, which plays a crucial role in the regulation of gastric acid secretion.

Mode of Action

As a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), sulfonamides like 4-Bromobenzenesulfonamide inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By binding to the H2 receptor, it prevents the action of histamine, thereby reducing the production of stomach acid.

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, it prevents the production of essential components for bacterial growth and replication, leading to the bacteriostatic effect.

Result of Action

The result of the action of 4-Bromobenzenesulfonamide is the inhibition of bacterial growth by preventing the synthesis of folic acid . This leads to a decrease in the production of DNA and proteins necessary for bacterial survival and replication.

Biochemische Analyse

Biochemical Properties

4-Bromobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of cobalt(III) complexes of N,R-sulfonyldithiocarbimate anion . Additionally, it is involved in the synthesis of substituted-phenylethynylbenzenesulfonamides, which have shown inhibitory effects against carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II) . These interactions highlight the compound’s potential in enzyme inhibition and its role in biochemical pathways.

Cellular Effects

4-Bromobenzenesulfonamide has notable effects on various types of cells and cellular processes. It has been observed to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown significant inhibitory effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7, indicating its potential as an antiproliferative agent .

Molecular Mechanism

The molecular mechanism of 4-Bromobenzenesulfonamide involves its interaction with specific biomolecules. It binds to carbonic anhydrase IX and II, inhibiting their activity . This inhibition affects the enzyme’s ability to regulate pH levels within cells, leading to alterations in cellular processes. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromobenzenesulfonamide can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can induce apoptosis in cancer cells, with significant increases in annexin V-FITC percent observed over time . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 4-Bromobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has shown inhibitory effects on enzyme activity and cellular proliferation . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

4-Bromobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and II, influencing metabolic flux and metabolite levels . The compound’s role as a metabolite of ebrotidine further highlights its involvement in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of 4-Bromobenzenesulfonamide within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-Bromobenzenesulfonamide is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and interactions with other biomolecules, further influencing its biochemical effects.

Eigenschaften

IUPAC Name |

4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYQHICBPYRHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220373 | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701-34-8 | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-Bromobenzenesulfonamide?

A: 4-Bromobenzenesulfonamide is an organobromine compound with the molecular formula C6H6BrNO2S and a molecular weight of 250.11 g/mol []. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a sulfonamide group (-SO2NH2) attached directly to the ring.

Q2: How is 4-Bromobenzenesulfonamide detected and characterized in biological samples?

A: Researchers utilized High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) to identify and quantify 4-Bromobenzenesulfonamide in human urine samples. This technique allowed for the separation and detection of the compound alongside its metabolites, including ebrotidine and its S-oxidized forms [].

Q3: Has 4-Bromobenzenesulfonamide been found as a metabolite of any pharmaceuticals?

A: Yes, 4-Bromobenzenesulfonamide has been identified as a metabolite of ebrotidine, a H2-receptor antagonist with gastric mucosal protective properties [, ]. Studies have confirmed its presence in human urine after ebrotidine administration.

Q4: What types of chemical reactions can 4-Bromobenzenesulfonamide participate in?

A: The bromine atom in 4-Bromobenzenesulfonamide allows for further derivatization. This compound can act as a building block for more complex molecules. For example, it serves as a precursor for synthesizing various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides, investigated as potential therapeutic agents for Alzheimer's disease [].

Q5: Are there any crystallographic studies available for 4-Bromobenzenesulfonamide derivatives?

A: Yes, the crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, a derivative of 4-Bromobenzenesulfonamide, has been reported []. This information helps understand the spatial arrangement of atoms within the molecule and its potential interactions with other molecules.

Q6: Is there any research investigating the metabolic fate of compounds similar to 4-Bromobenzenesulfonamide?

A: Researchers have studied the metabolism of N-alkyl-4-bromobenzenesulfonamides in mice to understand their metabolic pathways and potential correlations with anticonvulsant activity []. This research sheds light on how the body processes these compounds and their potential pharmacological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)

![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)

![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)

![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)

![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)